Cas no 4813-75-6 (2-phenyl-4-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine)
4813-75-6 structure
Product Name:2-phenyl-4-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
CAS-nummer:4813-75-6
MF:C19H20N2S2
MW:340.505501747131
CID:1518761
PubChem ID:1978024
Update Time:2025-04-21
2-phenyl-4-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-phenyl-4-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
- [1]Benzothieno[2,3-d]pyrimidine, 5,6,7,8-tetrahydro-2-phenyl-4-(propylthio)-
- 2-phenyl-4-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
- AKOS005529778
- 4813-75-6
- STK720833
- DTXSID30365750
-
- Inchi: 1S/C19H20N2S2/c1-2-12-22-18-16-14-10-6-7-11-15(14)23-19(16)21-17(20-18)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3
- InChI-sleutel: ICYGRVNHZJMQSN-UHFFFAOYSA-N
- LACHT: S1C2C(=C(N=C(C3C=CC=CC=3)N=2)SCCC)C2=C1CCCC2
Berekende eigenschappen
- Exacte massa: 340.107
- Monoisotopische massa: 340.107
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 4
- Complexiteit: 386
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.2
- Topologisch pooloppervlak: 79.3Ų
Experimentele eigenschappen
- Dichtheid: 1.27
- Kookpunt: 446.4°C at 760 mmHg
- Vlampunt: 223.8°C
- Brekindex: 1.678
- PSA: 25.78
2-phenyl-4-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine Gerelateerde literatuur
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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